N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide

Catalog No.
S3271668
CAS No.
951995-12-3
M.F
C18H13ClFN3O3
M. Wt
373.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydr...

CAS Number

951995-12-3

Product Name

N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide

IUPAC Name

N-(5-acetamido-2-chlorophenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C18H13ClFN3O3

Molecular Weight

373.77

InChI

InChI=1S/C18H13ClFN3O3/c1-9(24)22-11-3-4-14(19)16(7-11)23-18(26)13-8-21-15-5-2-10(20)6-12(15)17(13)25/h2-8H,1H3,(H,21,25)(H,22,24)(H,23,26)

InChI Key

TYNRUAQYJMJZRL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

solubility

not available

N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic compound characterized by its complex molecular structure and significant potential in pharmaceutical applications. Its molecular formula is C18H13ClFN3O3C_{18}H_{13}ClFN_{3}O_{3} with a molecular weight of 373.8 g/mol. The compound features a quinoline core, which is a bicyclic structure containing both benzene and pyridine rings, known for its diverse biological activities. The presence of functional groups such as acetylamino, chlorophenyl, and hydroxy contributes to its reactivity and biological profile .

Safety information on this specific compound is not available. Fluoroquinolones can have various side effects, including gastrointestinal upset, tendon problems, and nervous system effects []. The presence of the chlorine and acetylamino groups might introduce additional safety concerns that require further investigation.

The chemical reactivity of N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide can be attributed to the following functional groups:

  • Acetylamino Group: This group can undergo hydrolysis to form the corresponding amine and acetic acid.
  • Fluoro Group: The fluorine atom can participate in nucleophilic substitution reactions, influencing the compound's reactivity.
  • Hydroxy Group: The hydroxy group can act as a nucleophile, participating in condensation reactions or forming esters with acids.
  • Carboxamide Functionality: This group can engage in reactions typical of amides, such as hydrolysis or acylation.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Compounds with similar quinoline structures have been reported to possess antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. Additionally, derivatives of quinoline have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The synthesis of N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions:

  • Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors like anilines and carbonyl compounds.
  • Introduction of Functional Groups: The acetylamino and chlorophenyl groups can be introduced via acylation and halogenation reactions, respectively.
  • Final Carboxamide Formation: The carboxamide functionality is often introduced through amidation reactions using appropriate amines.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial agents or anticancer drugs.
  • Research: In studies exploring the mechanisms of action of quinoline derivatives against various diseases.

Given its unique structural features, it may serve as a scaffold for further modifications to enhance biological activity.

Interaction studies involving N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide focus on understanding its binding affinity to biological targets. Such studies may include:

  • Enzyme Inhibition Assays: To evaluate its potential as an inhibitor of specific enzymes involved in bacterial resistance or cancer progression.
  • Receptor Binding Studies: To assess its interaction with cellular receptors that mediate drug action.

These interactions are crucial for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide. Here are some examples:

Compound NameMolecular FormulaKey Features
N-[5-(acetylamino)-2-chlorophenyl]-8-chloro-4-hydroxyquinoline-3-carboxamideC18H13Cl2N3O3C_{18}H_{13}Cl_{2}N_{3}O_{3}Contains an additional chlorine atom at position 8
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylateC12H9ClFNO3C_{12}H_{9}ClFNO_{3}Lacks the acetylamino group but retains similar fluoroquinoline structure
N-(5-hydroxy-2,4-di-tert-butylphenyl)-4-oxo-1H-quinoline-3-carboxamideC18H24N2O3C_{18}H_{24}N_{2}O_{3}Contains bulky tert-butyl groups enhancing lipophilicity

These compounds highlight the diversity within quinoline derivatives while showcasing the unique features of N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide due to its specific substitutions that may influence its pharmacological properties .

XLogP3

2.5

Dates

Last modified: 08-19-2023

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